Product packaging for 5-acetyl-1H-indole-3-carbaldehyde(Cat. No.:)

5-acetyl-1H-indole-3-carbaldehyde

Cat. No.: B12475469
M. Wt: 187.19 g/mol
InChI Key: BVJBZYLQFLQSJS-UHFFFAOYSA-N
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Description

5-acetyl-1H-indole-3-carbaldehyde is a versatile indole-based chemical building block designed for medicinal chemistry and drug discovery research. It features two distinct reactive sites—the acetyl group and the aldehyde group—that facilitate its use as a key precursor for constructing complex molecular architectures, particularly heterocyclic compounds and indole-based hybrids . Indole derivatives are prominent scaffolds in the development of bioactive molecules due to their wide presence in natural products and pharmaceuticals . Researchers utilize compounds like this compound to synthesize novel candidates with potential therapeutic activities. The structural features of this compound make it a valuable intermediate for exploring treatments in areas such as oncology, infectious diseases, and inflammation . Its applications include serving as a substrate in the synthesis of Schiff bases, thiosemicarbazones, and various five-membered heterocycles like pyrazoles and oxadiazoles, which are core structures in many screening libraries . This product is intended for research and development use in laboratory settings only. It is not for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9NO2 B12475469 5-acetyl-1H-indole-3-carbaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

5-acetyl-1H-indole-3-carbaldehyde

InChI

InChI=1S/C11H9NO2/c1-7(14)8-2-3-11-10(4-8)9(6-13)5-12-11/h2-6,12H,1H3

InChI Key

BVJBZYLQFLQSJS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)NC=C2C=O

Origin of Product

United States

Advanced Synthetic Strategies for 5 Acetyl 1h Indole 3 Carbaldehyde and Its Analogs

Regioselective Indole (B1671886) Ring Formation Methodologies Employing Acetyl Precursors

A primary approach to synthesizing the target compound involves the initial formation of the 5-acetylindole scaffold. This requires regioselective methods that can effectively control the position of the acetyl group on the benzene (B151609) ring of the indole nucleus.

Modified Fischer Indole Synthesis Approaches

The Fischer indole synthesis, a venerable reaction in organic chemistry, remains a cornerstone for indole ring formation. wikipedia.orgthermofisher.com The classical approach involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgthermofisher.commdpi.com For the synthesis of 5-acetylindole, this would necessitate the use of (4-acetylphenyl)hydrazine as the starting material.

The reaction mechanism proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine. A key rsc.orgrsc.org-sigmatropic rearrangement followed by the elimination of ammonia under acidic conditions yields the aromatic indole ring. wikipedia.orgmdpi.com The choice of acid catalyst is crucial, with options ranging from Brønsted acids like HCl, H2SO4, and polyphosphoric acid to Lewis acids such as zinc chloride and boron trifluoride. wikipedia.orgmdpi.comrsc.org

Modern modifications to the Fischer synthesis aim to improve yields and broaden the substrate scope, particularly for phenylhydrazines bearing electron-withdrawing groups like the acetyl group, which can deactivate the aromatic ring and hinder cyclization.

Key aspects of modified Fischer Indole Synthesis:

One-Pot Procedures: Modern protocols often favor a one-pot synthesis where the intermediate arylhydrazone is not isolated, streamlining the process. thermofisher.com

Catalyst Development: Research continues into milder and more efficient acid catalysts to handle sensitive substrates and improve regioselectivity, especially when using unsymmetrical ketones. rsc.orgorganic-chemistry.org

Palladium-Catalyzed Variants (Buchwald Modification): A significant modification involves the palladium-catalyzed cross-coupling of aryl bromides with hydrazones. This method supports the intermediacy of hydrazones in the classical pathway and expands the range of accessible starting materials. wikipedia.org

Starting MaterialReagentCatalyst TypeKey Feature
(4-acetylphenyl)hydrazineAldehyde or KetoneBrønsted or Lewis AcidClassic, versatile method
Aryl Bromide + HydrazonePalladium catalystTransition MetalBuchwald modification, expands scope

Alternative Cyclization and Annulation Reactions for 5-Acetylindole Formation

Beyond the Fischer synthesis, a variety of other cyclization and annulation strategies have been developed to construct the indole core. These methods can offer alternative pathways that may be more suitable for specific substitution patterns or functional group tolerances.

One powerful strategy involves transition-metal-catalyzed C-H annulation. For instance, rhodium(III)-catalyzed oxidative coupling of acetanilides with internal alkynes provides a direct route to highly functionalized indoles. acs.org This method relies on the directing ability of the acetamido group to facilitate ortho C-H activation, followed by coupling with the alkyne and subsequent cyclization. acs.org A similar strategy employing a removable triazene directing group has also been shown to be effective for the synthesis of unprotected indoles via Rh(III)-catalyzed C-H annulation with a broad scope of alkynes. pkusz.edu.cn

Another modern approach is the synthesis of indoles via an acetylene-activated SNAr/intramolecular cyclization cascade. rsc.org In this method, an ortho-alkynyl group acts as both an activating group for nucleophilic aromatic substitution (SNAr) and as a scaffold for the subsequent 5-endo-dig cyclization to form the pyrrole (B145914) ring of the indole. rsc.org This transition-metal-free method is notable for its tolerance of various functional groups. rsc.org

MethodKey Reagents/CatalystMechanismAdvantage
Rh(III)-Catalyzed C-H AnnulationAcetanilide, Alkyne, [RhCp*Cl2]2C-H activation, oxidative couplingDirect access to functionalized indoles
Triazene-Directed C-H AnnulationTriazenyl arene, Alkyne, Rh(III) catalystDirected C-H activation, annulationForms unprotected indoles, removable directing group
Acetylene-Activated Cascadeortho-halo-alkynylarene, Nucleophile (e.g., amine)SNAr / 5-endo-dig cyclizationTransition-metal-free, good functional group tolerance

Direct and Indirect Formylation Techniques at the C3 Position

Once the 5-acetylindole scaffold is in place, the next critical step is the introduction of a formyl group at the C3 position. The indole ring is electron-rich, making it susceptible to electrophilic substitution, particularly at the C3 position. However, the presence of the electron-withdrawing 5-acetyl group can modulate this reactivity.

Vilsmeier-Haack Formylation and its Modern Adaptations

The Vilsmeier-Haack reaction is the classical and most widely used method for the C3-formylation of indoles. ekb.eg The reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl3). chemistrysteps.comjk-sci.comijpcbs.com This electrophilic iminium salt, also known as a chloromethyliminium salt, attacks the electron-rich C3 position of the indole. chemistrysteps.comiaamonline.org Subsequent hydrolysis of the resulting iminium intermediate furnishes the desired aldehyde. jk-sci.comorganic-chemistry.org

While highly effective for many indoles, the strongly acidic conditions can be incompatible with sensitive substrates. The reactivity is also dependent on the electronic nature of the indole, favoring electron-rich systems. chemistrysteps.comorganic-chemistry.org

Modern adaptations focus on developing milder and more efficient catalytic versions of this reaction. Recently, a catalytic Vilsmeier-Haack-type formylation of indoles has been developed using a P(III)/P(V)=O cycle. orgsyn.org This method allows the reaction to proceed under milder conditions and has been successfully applied to generate deuterated indole-3-carboxaldehydes by using deuterated DMF. orgsyn.org

Reagent SystemReaction TypeKey IntermediateConditions
DMF / POCl3Electrophilic Aromatic SubstitutionVilsmeier Reagent (iminium salt)Stoichiometric, often requires heating
DMF / P(III) catalyst / DEBM / PhSiH3Catalytic Vilsmeier-HaackPhosphonium intermediateCatalytic, mild room temperature conditions

Transition-Metal Catalyzed Formylation Reactions

Transition-metal catalysis offers a powerful alternative for the C3-formylation of indoles, often proceeding under neutral or milder conditions compared to the Vilsmeier-Haack reaction. These methods typically involve C-H activation and can utilize various one-carbon sources.

An efficient iron-catalyzed C3-selective formylation has been developed using formaldehyde (B43269) and aqueous ammonia, with air serving as the oxidant. organic-chemistry.org This method is environmentally benign, avoiding toxic reagents like POCl3, and utilizes an inexpensive and non-toxic ferric chloride (FeCl3) catalyst. organic-chemistry.org The reaction is scalable and compatible with both free (N-H) and N-substituted indoles. organic-chemistry.org

Other transition metals have also been employed. Ruthenium(III) and iron(II) chlorides can catalyze the formylation of indoles using N-methylaniline as the carbonyl source and tert-butyl hydroperoxide as the oxidant. acs.org Isotopic labeling studies confirmed that the carbonyl carbon originates from the methyl group of N-methylaniline. acs.org The development of transition-metal-catalyzed C-H functionalization is a rapidly advancing field, providing diverse tools for indole modification. acs.orgbohrium.com

Oxidative Formylation Strategies

Oxidative formylation strategies represent a growing class of reactions that introduce the C3-formyl group through an oxidative process, often utilizing a one-carbon source and an external oxidant. These methods can be metal-free or metal-catalyzed and are attractive from a green chemistry perspective.

A transition-metal-free, visible-light-promoted aerobic photoredox formylation has been developed. acs.org This reaction uses an inexpensive organic dye (Rose Bengal) as a photosensitizer, tetramethylethylenediamine (TMEDA) as the one-carbon source, and molecular oxygen from the air as the terminal oxidant. acs.org The reaction proceeds under mild conditions through C-N bond cleavage of TMEDA. acs.org

Elemental iodine can also mediate aerobic oxidative C3-formylation using TMEDA as the carbon source. researchgate.net Another approach involves using Selectfluor as an oxidant with DMSO serving as the formylating agent, a reaction that can be accelerated using microwave assistance. thieme-connect.de This method demonstrates good functional group tolerance and proceeds regioselectively at the C3 position. thieme-connect.de

Method TypeKey ReagentsCatalyst/MediatorKey Features
Photoredox CatalysisTMEDA, O2 (air)Rose Bengal (visible light)Transition-metal-free, mild, green
Iodine-Mediated OxidationTMEDA, O2 (air)Elemental IodineMetal-free aerobic oxidation
Selectfluor-Mediated OxidationDMSOSelectfluorMicrowave-assisted, rapid, broad scope
Iron-Catalyzed OxidationFormaldehyde, aq. Ammonia, AirFeCl3Inexpensive catalyst, environmentally benign

Introduction of the Acetyl Moiety at the C5 Position of Indole-3-Carbaldehyde

The introduction of an acetyl group at the C5 position of the pre-formed indole-3-carbaldehyde core presents a direct but challenging approach. The electron-withdrawing nature of the formyl group at C3 deactivates the indole ring towards electrophilic substitution, making traditional methods less effective.

Friedel-Crafts acylation is a cornerstone of aromatic chemistry for the introduction of acyl groups. However, its application to indole-3-carbaldehyde for C5-acetylation is complex. The indole nucleus is highly reactive towards electrophiles, with the C3 position being the most nucleophilic. With the C3 position already occupied by a formyl group, acylation is directed to other positions. The electron-withdrawing character of the C3-formyl group deactivates the entire ring, making acylation more difficult than for unsubstituted indole.

Furthermore, the NH group of the indole can also be acylated, leading to a mixture of products. To achieve C5 selectivity, N-protection of the indole is often necessary. The choice of Lewis acid and reaction conditions is critical to control the regioselectivity and avoid side reactions. While direct C5 acylation of indole-3-carbaldehyde is not widely reported, related transformations on N-protected indoles provide insights into potential conditions.

CatalystAcylating AgentSolventTemperature (°C)Observations
AlCl₃Acetyl chlorideDichloromethane0 to RTPotential for multiple acylation and polymerization. N-protection is crucial.
SnCl₄Acetic anhydride1,2-DichloroethaneRTMilder conditions may offer better control over regioselectivity.
ZnCl₂Acetic anhydride[CholineCl][ZnCl₂]₃ (DES)120 (Microwave)Green approach with a deep eutectic solvent acting as both catalyst and solvent. livescience.io

This table presents plausible conditions based on general Friedel-Crafts acylation of indoles. Specific yields for C5-acetylation of indole-3-carbaldehyde would require experimental validation.

Directed C–H functionalization has emerged as a powerful tool for the regioselective synthesis of substituted arenes and heterocycles. This strategy involves the use of a directing group that positions a metal catalyst in proximity to a specific C–H bond, enabling its selective activation and functionalization. For the C5-acetylation of indole-3-carbaldehyde, a directing group would need to be installed on the indole nucleus, typically at the N1 or C3 position, to direct the acetylation to the C5 position.

While direct C5-acetylation of 1H-indole-3-carbaldehyde using this method is not extensively documented, studies on the C–H arylation of indoles at the C4 and C5 positions using a removable pivaloyl directing group at the C3 position suggest the feasibility of such an approach. nih.govnih.govresearchgate.net A hypothetical pathway could involve the protection of the C3-formyl group, installation of a directing group, followed by a palladium- or copper-catalyzed C–H acetylation, and subsequent deprotection.

Directing Group (at C3)Catalyst SystemAcetylating SourceKey Features
PivaloylCu(I) catalystAcetylating agent (e.g., acyl peroxide)Removable directing group, potential for C5 selectivity. nih.govresearchgate.net
AmideRh(I)/Ag(I) co-catalystMetallocarbeneCatalyst-controlled site selectivity. researchgate.net

This table outlines a conceptual approach based on directed C-H functionalization strategies for indoles.

Sequential Multi-Step Synthesis Pathways from Simpler Precursors

A more common and often more reliable approach to 5-acetyl-1H-indole-3-carbaldehyde is through a multi-step synthesis starting from readily available precursors. This allows for the sequential and controlled introduction of the required functional groups.

One of the most versatile methods for the synthesis of substituted indole-3-carbaldehydes is the Vilsmeier-Haack reaction . wikipedia.orgchemistrysteps.comorganic-chemistry.orgchem-station.com This reaction allows for the one-step formylation and cyclization of suitably substituted anilines to form the indole-3-carbaldehyde core. To synthesize the target molecule, a plausible precursor would be 4-acetyl-2-methylaniline or a related compound.

A general proposed synthetic sequence is as follows:

Preparation of a substituted aniline: Starting from a commercially available material like 4-aminoacetophenone.

Vilsmeier-Haack Cyclization: The substituted aniline is reacted with the Vilsmeier reagent (prepared from phosphorus oxychloride and dimethylformamide) to yield the this compound. google.com

Starting MaterialReagentsKey Transformation
4-Aminoacetophenone derivative1. POCl₃, DMF; 2. HydrolysisVilsmeier-Haack formylation and cyclization

Another viable multi-step approach involves the functionalization of a pre-existing 5-substituted indole. For instance, starting with 5-bromo-1H-indole-3-carbaldehyde, a palladium-catalyzed cross-coupling reaction could be employed to introduce the acetyl group.

Starting MaterialCoupling PartnerCatalyst SystemKey Transformation
5-Bromo-1H-indole-3-carbaldehydeAcetylating agent (e.g., acetyltrimethylsilane)Pd(PPh₃)₄, CsFPalladium-catalyzed acetylation

One-Pot and Multicomponent Reaction Approaches

One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single reaction vessel, avoiding the isolation of intermediates. While a specific one-pot synthesis for this compound is not prominently reported, the principles of MCRs can be applied to the synthesis of substituted indoles. medjchem.com

For instance, a multicomponent reaction could potentially be designed involving a substituted aniline, a source of the C2-C3 bond of the indole ring, and a formylating agent. However, achieving the desired regioselectivity for the 5-acetyl substituent in such a convergent approach would be a significant challenge.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. openmedicinalchemistryjournal.comresearchgate.netresearchgate.nettandfonline.com These principles can be applied to the synthesis of this compound to make the process more environmentally benign.

Key green chemistry strategies applicable to the synthesis of this compound include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives such as water, ionic liquids, or deep eutectic solvents in reactions like Friedel-Crafts acylation or Vilsmeier-Haack reaction. livescience.io

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times, increase yields, and often allows for solvent-free reactions. nih.gov Microwave-assisted Vilsmeier-Haack reactions and Friedel-Crafts acylations have been reported for various heterocyclic compounds.

Catalyst-Free and Solvent-Free Reactions: Whenever possible, avoiding the use of catalysts and solvents can greatly improve the greenness of a synthetic route. Some indole syntheses have been achieved under solvent- and catalyst-free conditions, often promoted by heat or light. researchgate.net

Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild reaction conditions in aqueous media. While not yet reported for this specific molecule, biocatalytic approaches for the synthesis of indole derivatives are an emerging and promising green alternative. livescience.iothieme-connect.comnih.govresearchgate.net

Green Chemistry PrincipleApplication in Synthesis of this compound
Safer Solvents and AuxiliariesUse of ionic liquids or deep eutectic solvents in Friedel-Crafts acylation. livescience.io
Design for Energy EfficiencyMicrowave-assisted Vilsmeier-Haack reaction to reduce reaction time and energy consumption. nih.gov
CatalysisUse of reusable solid acid catalysts or biocatalysts. livescience.ioresearchgate.net
Atom EconomyDesigning multicomponent reactions that incorporate all starting materials into the final product.

Mechanistic Investigations of 5 Acetyl 1h Indole 3 Carbaldehyde Reactivity

Reactivity of the C3-Formyl Group

The formyl group at the C3 position is a primary site of reactivity in 5-acetyl-1H-indole-3-carbaldehyde. Its electrophilic carbon atom is susceptible to attack by a variety of nucleophiles, and it readily participates in condensation reactions. The C3 position of the indole (B1671886) nucleus is naturally favored for electrophilic substitution, making functional groups at this position versatile handles for further synthesis. acgpubs.org

The carbonyl carbon of the C3-formyl group is highly electrophilic, making it a prime target for nucleophilic addition. This reactivity is typical for aromatic aldehydes and is a foundational pathway for constructing more complex molecular architectures. wikipedia.org

Research on the related indole-3-carbaldehyde shows that it readily undergoes additions with various nucleophiles. For instance, organometallic reagents such as Grignard reagents or organolithium compounds can attack the formyl carbon to create secondary alcohols. Similarly, the addition of cyanide, followed by hydrolysis, can yield α-hydroxy acids.

Furthermore, the formyl group can act as a directing group in more complex transformations. Studies on free (NH) indoles have demonstrated that the C3-formyl group can direct palladium-catalyzed C–H arylation reactions to the C4 position of the indole ring. nih.govacs.org This type of reaction involves the formation of a palladacycle intermediate, showcasing a sophisticated use of the formyl group's electronic influence to achieve regioselective functionalization of the indole core.

Condensation reactions are among the most utilized transformations for the C3-formyl group, providing access to a wide array of substituted indole derivatives. researchgate.net

Knoevenagel Condensation: This reaction involves the condensation of the C3-aldehyde with a compound containing an active methylene (B1212753) group, typically catalyzed by a weak base like piperidine. acgpubs.org The reaction with this compound would proceed by deprotonation of the active methylene compound to form a carbanion, which then acts as a nucleophile, attacking the formyl carbon. Subsequent dehydration yields a stable α,β-unsaturated product. This method is highly efficient for creating C-C bonds at the C3 position. researchgate.netacgpubs.org

Interactive Data Table: Examples of Knoevenagel Condensation Partners for the C3-Formyl Group

Active Methylene CompoundCatalystExpected Product Type
MalononitrilePiperidine/Acetic Acid(5-acetyl-1H-indol-3-yl)methylenemalononitrile
Diethyl malonatePiperidine/Acetic AcidDiethyl (5-acetyl-1H-indol-3-yl)methylenemalonate
Ethyl nitroacetatePiperidine/Acetic AcidEthyl 2-(5-acetyl-1H-indol-3-yl)-2-nitroacrylate
NitromethanePiperidine/Acetic Acid5-acetyl-3-(2-nitrovinyl)-1H-indole

Schiff Base Formation: The C3-formyl group readily condenses with primary amines to form imines, also known as Schiff bases. nih.gov This reaction is fundamental in the synthesis of various heterocyclic systems and ligands for metal complexes. nveo.orgacs.org The reaction proceeds via nucleophilic attack of the amine on the aldehyde carbon, followed by the elimination of a water molecule. Studies have shown the synthesis of numerous Schiff bases from indole-3-carboxaldehyde (B46971) and various amines, including amino acids and aminothiazoles. nih.govjocpr.com These derivatives are often investigated for their biological activities. ijpsjournal.com

Interactive Data Table: Examples of Primary Amines for Schiff Base Formation

Primary AmineProduct TypePotential Application
L-Amino Acids (e.g., Histidine, Leucine)Indole-amino acid Schiff baseBiological imaging, Antimicrobials nih.gov
AminophenolsIndole-aminophenol Schiff baseLigand synthesis
2-Aminothiazole derivativesIndole-thiazole Schiff baseAntimicrobial, Anticancer agents jocpr.com
Hydrazine (B178648) HydrateHydrazoneSynthetic intermediate ijpsjournal.com

The oxidation state of the formyl group can be easily modified, providing pathways to other important functional groups.

Oxidation: The C3-formyl group can be oxidized to the corresponding carboxylic acid, yielding 5-acetyl-1H-indole-3-carboxylic acid. This transformation can be achieved using various oxidizing agents. For the parent indole-3-carbaldehyde, reagents like iodoxybenzoic acid (IBX) have been used effectively. ekb.eg This creates a new synthetic handle for reactions such as esterification or amidation.

Reduction: Selective reduction of the aldehyde in the presence of the ketone is a key transformation. Due to the higher reactivity of aldehydes compared to ketones, reagents like sodium borohydride (B1222165) (NaBH₄) at controlled temperatures would be expected to selectively reduce the C3-formyl group to a primary alcohol ( (5-acetyl-1H-indol-3-yl)methanol). Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), would likely reduce both the aldehyde and the ketone.

Reactivity of the C5-Acetyl Group

The methyl protons α (alpha) to the C5-acetyl carbonyl group are acidic due to the resonance stabilization of the resulting enolate anion. libretexts.org Under basic conditions, these protons can be abstracted to form a nucleophilic enolate.

This enolate can then participate in condensation reactions, most notably the Claisen-Schmidt condensation, which is a mixed aldol (B89426) condensation between a ketone and an aromatic aldehyde. libretexts.org In this case, the C5-acetyl group of this compound could react with a non-enolizable aldehyde (like benzaldehyde) in the presence of a base to form a chalcone-like α,β-unsaturated ketone. This reaction expands the synthetic utility of the molecule, allowing for the construction of large, conjugated systems attached to the C5 position.

Interactive Data Table: Potential Claisen-Schmidt Condensation Partners for the C5-Acetyl Group

Aldehyde PartnerBase CatalystExpected Product Type
BenzaldehydeNaOH or KOH3-(5-acetyl-1H-indol-3-yl)-1-phenylprop-2-en-1-one (Chalcone derivative)
Formaldehyde (B43269)NaOH or KOH1-(3-formyl-1H-indol-5-yl)prop-2-en-1-one
FurfuralNaOH or KOH1-(3-formyl-1H-indol-5-yl)-3-(furan-2-yl)prop-2-en-1-one

The carbonyl carbon of the C5-acetyl group is electrophilic, but it is generally less reactive towards nucleophiles than the C3-formyl carbon. libretexts.org This difference in reactivity allows for selective chemistry to be performed at the C3-aldehyde while leaving the C5-ketone intact.

However, the acetyl carbonyl can be targeted under specific conditions. If the C3-formyl group is protected or has already been reacted, the C5-acetyl group can undergo:

Reduction: Using strong reducing agents like LiAlH₄, it can be reduced to a secondary alcohol.

Nucleophilic Addition: Strong nucleophiles, such as Grignard or organolithium reagents, can add to the carbonyl to form tertiary alcohols.

Rearrangement Reactions: In certain palladium-catalyzed reactions, an acetyl group on the indole nucleus has been observed to undergo a domino C4-arylation followed by a 1,2-carbonyl migration from the C3 to the C2 position. acs.org While this was observed for a 3-acetylindole, it highlights the potential for complex, metal-mediated rearrangements involving acetyl groups on the indole scaffold.

Reactivity of the Indole Nitrogen (N1)

The nitrogen atom (N1) in the indole ring of this compound possesses a lone pair of electrons and can participate in various reactions. However, its reactivity is tempered by the presence of electron-withdrawing acetyl and carbaldehyde groups.

N-Alkylation and N-Acylation Reactions

The functionalization of the indole nitrogen, known as N-alkylation or N-acylation, is a critical step in the synthesis of many indole-based compounds. While the C3 position of indole is typically more nucleophilic, selective N-acylation can be achieved under specific conditions. nih.gov This process often requires the use of unstable and reactive acylating agents like acyl chlorides, which can limit functional group tolerance. nih.gov

To overcome these limitations, alternative methods have been developed. One such method involves the use of thioesters as a stable acyl source in the presence of a base like cesium carbonate (Cs₂CO₃) at high temperatures. nih.gov This approach allows for the chemoselective N-acylation of various indoles. nih.gov Another strategy employs an oxidative organocatalytic system where aldehydes serve as the acylating agent, providing a mild and highly chemoselective route to N-acylindoles. rsc.org

In the context of substituted indole-3-carbaldehydes, N-functionalization is often performed to modify the compound's properties or to direct subsequent reactions. For example, the N-acetylation of 5-iodo-1H-indole-3-carbaldehyde has been reported, yielding the corresponding 1-acetyl derivative. rsc.org Similarly, N-benzylation of 5-iodo-1H-indole-3-carbaldehyde has been achieved. rsc.org These reactions demonstrate that despite the deactivating nature of the substituents, the indole nitrogen retains sufficient nucleophilicity to react with suitable electrophiles.

PrecursorReagentProductYieldReference
5-iodo-1H-indole-3-carbaldehydeAcetic Anhydride1-acetyl-5-iodo-1H-indole-3-carbaldehyde70% rsc.org
5-iodo-1H-indole-3-carbaldehydeBenzyl (B1604629) Bromide1-benzyl-5-iodo-1H-indole-3-carbaldehyde69% rsc.org
3-methyl-1H-indoleS-methyl butanethioate1-(3-methyl-1H-indol-1-yl)butan-1-one62% nih.gov

N-Protection and Deprotection Strategies

In multi-step syntheses involving indole derivatives, the indole N-H proton can interfere with certain reagents, particularly strong bases or organometallics. Therefore, it is often necessary to "protect" the nitrogen atom with a removable group. This protection prevents unwanted side reactions and can also be used to influence the regioselectivity of other transformations. nih.gov

Common protecting groups for the indole nitrogen include:

Benzyl (Bn): Introduced using benzyl bromide or chloride with a base. It is stable to a wide range of conditions and can be removed by hydrogenolysis.

Sulfonyl groups (e.g., tosyl, mesyl): These groups strongly deactivate the indole ring towards electrophilic substitution and are typically used when reactions at other positions are desired.

Acetyl (Ac): As seen in 1-acetyl-5-iodo-1H-indole-3-carbaldehyde, the acetyl group serves as a protecting group. rsc.org

The choice of protecting group depends on the specific reaction sequence and the conditions required for its removal (deprotection). The ability to selectively protect and deprotect the indole nitrogen is a cornerstone of modern indole chemistry, enabling complex molecule synthesis.

Regioselectivity and Stereoselectivity in Reactions of this compound

Regioselectivity refers to the preference for a reaction to occur at one position over another. In this compound, the positions available for substitution on the benzene (B151609) portion of the ring are C4, C6, and C7. The inherent electronic properties of the indole ring, combined with the directing effects of the acetyl and formyl groups, dictate the outcome of substitution reactions.

Research has shown that direct C-H functionalization of the indole core is highly sensitive to the substitution pattern. For instance, attempts to perform C4-arylation on 5-substituted 1H-indole-3-carbaldehydes were unsuccessful, indicating that a substituent at the C5 position introduces significant steric hindrance that blocks the reaction at C4. acs.org

Conversely, electrophilic substitution on related indole systems demonstrates a different regiochemical preference. A study on 3-acetyl-5-hydroxyindole revealed a fascinating dichotomy in regioselectivity. wuxiapptec.com

Bromination of this compound occurred exclusively at the C6 position . wuxiapptec.com

The Mannich reaction , which involves an electrophilic iminium ion, resulted in substitution solely at the C4 position . wuxiapptec.com

This divergence is attributed to different controlling factors. The Mannich reaction at C4 is stabilized by an electronic interaction between the acetyl group and the incoming electrophile. In contrast, bromination at C4 is sterically hindered by the same acetyl group, making the C6 position the favored site of attack. wuxiapptec.com Furthermore, direct iodination of N-acetyl-indole-3-carbaldehyde has been shown to proceed at the C5 position. rsc.org

SubstrateReactionPosition of SubstitutionControlling FactorReference
5-Substituted 1H-indole-3-carbaldehydesC4-ArylationNo ReactionSteric Hindrance acs.org
3-acetyl-5-hydroxyindoleBrominationC6Steric Hindrance at C4 wuxiapptec.com
3-acetyl-5-hydroxyindoleMannich ReactionC4Electronic Stabilization wuxiapptec.com
1-acetyl-1H-indole-3-carbaldehydeIodinationC5N/A rsc.org

Stereoselectivity, the preference for the formation of one stereoisomer over another, is less commonly discussed for reactions directly on the aromatic ring of this molecule, but it becomes critical when the aldehyde function participates in reactions that create new chiral centers.

Influence of Substituent Effects on Reaction Mechanisms

The reactivity of this compound is fundamentally controlled by the electronic properties of its two key substituents: the C3-carbaldehyde and the C5-acetyl group.

Both the aldehyde (-CHO) and acetyl (-COCH₃) groups are electron-withdrawing groups (EWGs) due to the polarity of the carbon-oxygen double bond. Their presence on the indole ring has several significant consequences:

Deactivation of the Ring: Compared to unsubstituted indole, which is an electron-rich heterocycle, this compound is significantly deactivated towards electrophilic aromatic substitution. The EWGs pull electron density away from the ring system, making it less nucleophilic and less reactive towards electrophiles.

Directing Effects: In electrophilic aromatic substitution, the existing substituents direct incoming electrophiles to specific positions. The C3-carbaldehyde group deactivates the entire ring but particularly reduces the reactivity of the pyrrole (B145914) ring portion. The C5-acetyl group primarily influences the benzene ring. This combined deactivation makes harsh reaction conditions necessary for many transformations.

Steric Hindrance: As noted previously, the acetyl group at the C5 position exerts a significant steric effect, which can block reactions at the adjacent C4 and C6 positions. acs.orgwuxiapptec.com The outcome of a reaction can therefore be a trade-off between electronic preferences and steric accessibility. The regioselectivity of the bromination (C6) versus the Mannich reaction (C4) on a similar indole highlights this competition perfectly. wuxiapptec.com

Acidity of the N-H Proton: The electron-withdrawing nature of the substituents increases the acidity of the N-H proton compared to unsubstituted indole. This makes deprotonation at the N1 position easier, facilitating N-alkylation and N-acylation reactions. nih.gov

Strategic Functionalization and Structural Modification of 5 Acetyl 1h Indole 3 Carbaldehyde

Derivatization at the Formyl Group for Scaffold Diversification

The formyl group at the C3 position of 5-acetyl-1H-indole-3-carbaldehyde is a versatile handle for introducing structural diversity. Its electrophilic carbon atom readily participates in condensation and carbon-carbon bond-forming reactions, providing a gateway to a multitude of derivative classes.

Formation of Imines, Oximes, Hydrazones, and Semicarbazones

The carbonyl functionality of the formyl group undergoes facile condensation reactions with primary amines and their derivatives to yield a variety of C=N linked compounds. These reactions are fundamental in diversifying the indole (B1671886) scaffold.

Imines (Schiff Bases): The reaction of this compound with primary amines, such as substituted anilines, in the presence of an acid catalyst typically yields the corresponding imines. These derivatives are valuable intermediates in organic synthesis and have been explored for their biological activities.

Oximes: Condensation with hydroxylamine hydrochloride, often in the presence of a base like piperidine or sodium hydroxide, leads to the formation of oximes. researchgate.net The oxime functionality can exist as E/Z isomers and serves as a precursor for other functional groups.

Hydrazones: The reaction with hydrazine (B178648) or its substituted derivatives (e.g., phenylhydrazine) under acidic conditions affords hydrazones. These compounds are known for their diverse biological properties and can be further cyclized to form various heterocyclic systems. researchgate.net

Semicarbazones: Treatment with semicarbazide hydrochloride results in the formation of semicarbazones, which are crystalline derivatives often used for the characterization of aldehydes and ketones.

The general mechanism for these formations involves the nucleophilic attack of the amine derivative on the carbonyl carbon, followed by dehydration to form the C=N double bond. nih.gov

Table 1: Examples of Formyl Group Derivatization of Indole-3-carbaldehydes This table is illustrative of the types of derivatives that can be formed from the formyl group of an indole-3-carbaldehyde scaffold.

ReactantProduct Type
AnilineImine (Schiff Base)
HydroxylamineOxime
Phenylhydrazine (B124118)Hydrazone
SemicarbazideSemicarbazone

Chain Elongation and Cyclization via C-C Coupling Reactions

Carbon-carbon bond-forming reactions at the formyl group provide an effective strategy for chain elongation and the subsequent construction of more complex molecular architectures, including cyclic and polycyclic systems.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with compounds containing an active methylene (B1212753) group, such as malononitrile or ethyl cyanoacetate, in the presence of a basic catalyst like piperidine. acgpubs.orgacgpubs.orgresearchgate.net The resulting α,β-unsaturated products are versatile intermediates for further transformations, including Michael additions and cyclizations. nih.gov

Wittig Reaction: The Wittig reaction provides a means to convert the aldehyde into an alkene with high regioselectivity. sciepub.com By choosing the appropriate phosphorus ylide, a variety of substituted vinylindoles can be synthesized. These vinylindoles can then serve as dienes or dienophiles in cycloaddition reactions for the construction of carbocyclic and heterocyclic rings.

Modifications at the Indole Core: Halogenation, Nitration, and Sulfonation

The indole nucleus is an electron-rich aromatic system susceptible to electrophilic substitution reactions. The directing effects of the existing formyl and acetyl groups, both of which are deactivating, play a crucial role in determining the regioselectivity of these modifications.

Halogenation: The halogenation of indoles can be achieved using various reagents. For instance, N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used for bromination and chlorination, respectively. The position of halogenation (e.g., C2, C4, C6, or C7) is influenced by the reaction conditions and the substituents already present on the indole ring. nih.gov

Nitration: Nitration of the indole ring is typically carried out using a mixture of nitric acid and sulfuric acid. In the case of 3-acetylindole, nitration with concentrated nitric acid has been shown to yield predominantly the 6-nitro derivative, with a smaller amount of the 4-nitro isomer. ekb.eg This suggests that for this compound, nitration would likely occur at the C6 or C4 positions, and potentially at the C7 position, depending on the precise reaction conditions. The electron-withdrawing nature of the acetyl and formyl groups directs incoming electrophiles to the benzene (B151609) portion of the indole ring.

Sulfonation: Sulfonation can be achieved by treating the indole with fuming sulfuric acid (H2SO4/SO3). derpharmachemica.com Similar to nitration, the position of sulfonation is governed by the electronic effects of the substituents. The sulfonation of indoles is a reversible process, a property that can be exploited in synthetic strategies. derpharmachemica.com

Table 2: Regioselectivity in the Nitration of 3-Acetylindole Data from a study on a related compound, providing insight into the likely substitution pattern for this compound.

ProductPosition of Nitration
3-Acetyl-6-nitroindoleC6 (Major)
3-Acetyl-4-nitroindoleC4 (Minor)

Development of Polycyclic Systems Incorporating the this compound Moiety

The this compound scaffold is a valuable precursor for the synthesis of fused polycyclic heterocyclic systems. These reactions often involve the condensation of the formyl group with a binucleophilic reagent, followed by cyclization.

Synthesis of Pyridazino[4,5-b]indoles: These tricyclic systems can be synthesized from indole precursors. For instance, the condensation of 2-acetylindole-3-carboxylic acid with hydrazine hydrate leads to the formation of a pyridazino[4,5-b]indole derivative. researchgate.net A similar strategy could be envisioned starting from derivatives of this compound, where the formyl group is first converted to a carboxylic acid or another suitable functional group that can react with hydrazine. nih.govnih.gov

Synthesis of Pyrazolo[3,4-b]quinolines: This class of tetracyclic compounds has been synthesized through the condensation of 2-amino-substituted quinoline-3-carbaldehydes with hydrazines. mdpi.com By analogy, a synthetic route starting from a suitably functionalized this compound derivative could potentially lead to pyrazolo-fused indole systems.

Synthesis of Pyrazolo[3,4-b]pyridines: These fused heterocyclic systems can be prepared from the reaction of 5-aminopyrazoles with alkynyl aldehydes. nih.gov This highlights the potential of using derivatives of this compound in multicomponent reactions to build complex heterocyclic frameworks.

Palladium-Catalyzed C-H Functionalization and Arylation Studies

Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of aryl groups onto the indole core, avoiding the need for pre-functionalized starting materials. The regioselectivity of these reactions is often controlled by the presence of a directing group.

Research has shown that the formyl group at the C3 position can direct the palladium-catalyzed arylation to the C4 position of the indole ring. nih.gov However, this study also noted that 5-substituted 1H-indole-3-carbaldehydes were not effective substrates for this transformation, suggesting that the acetyl group at the C5 position of the target molecule may sterically hinder or electronically disfavor the C4-arylation reaction. nih.gov

Despite this challenge at the C4 position, other positions on the indole ring can be targeted for C-H functionalization using different directing groups. For example, C2-arylation has been achieved through a palladium-catalyzed process involving decarboxylation of indole-3-carboxylic acids. nih.gov Furthermore, with the appropriate choice of a phosphinoyl directing group on the indole nitrogen, palladium-catalyzed C-H arylation can be directed to the C7 position. researchgate.netnih.gov These findings suggest that while C4-arylation of this compound may be challenging, functionalization at other positions could be achievable through strategic selection of directing groups and reaction conditions.

Rearrangement Reactions Involving the Acetyl Group

Rearrangement reactions offer a pathway to skeletal diversification of the indole core. Studies on related acetylindoles have demonstrated the potential for migration of the acetyl group under certain catalytic conditions.

A notable example is the palladium(II)-catalyzed C-H functionalization of 3-acetylindoles, which can lead to a domino C4-arylation/3,2-carbonyl migration. nih.gov In this transformation, the acetyl group migrates from the C3 to the C2 position following the arylation at the C4 position. This unusual rearrangement is sensitive to reaction conditions; for instance, in the case of 3-acetyl-7-bromo-1H-indole, the acetyl group did not migrate after 12 hours at 120 °C, but the domino migration product was observed after 24 hours at the same temperature. nih.gov This indicates that such rearrangements are kinetically controlled.

Furthermore, the rearrangement of 2-acetylindole to 3-acetylindole has been observed upon treatment with polyphosphoric acid at high temperatures, albeit in low yield. researchgate.net These examples highlight the potential for the acetyl group in this compound to undergo rearrangement under specific thermal or catalytic conditions, providing a potential route to novel indole isomers.

Biosynthetic Considerations and Natural Occurrence Context of Indole 3 Carbaldehydes with Acetyl Substituents

Natural Presence of 1H-Indole-3-Carbaldehydes and Acetylated Indole (B1671886) Derivatives

Indole-3-carbaldehyde (I3A), also known as 3-formylindole, and its derivatives are naturally occurring compounds found across various biological kingdoms, including plants, bacteria, and marine organisms. benthamdirect.comnih.gov In plants, these indolic secondary metabolites are recognized for their role in defense mechanisms. benthamdirect.com For instance, derivatives of indole-3-carbaldehyde are synthesized by cruciferous plants as phytoalexins in response to pathogens. nih.gov Specifically, in Arabidopsis thaliana, glucose conjugates of 5-hydroxyindole-3-carbaldehyde have been identified as major derivatives that accumulate upon treatment with silver nitrate, a substance used to mimic pathogen attack. nih.gov

Acetylated indole derivatives are also prevalent in nature. Fungi, particularly from the Ascomycota phylum, are significant producers of a wide array of indole alkaloids, many of which feature acetylation. nih.gov A notable example is 1-acetyl-β-carboline, a β-carboline secreted by Streptomyces that exhibits antimicrobial properties. wikipedia.org The biosynthesis of many complex fungal indole alkaloids, such as the tremorgenic mycotoxin tryptoquivaline, involves an acetylated quinazoline (B50416) ring. nih.gov While the direct natural occurrence of 5-acetyl-1H-indole-3-carbaldehyde is not explicitly documented in the reviewed literature, the widespread presence of both the indole-3-carbaldehyde core and acetylated indoles in biological systems suggests the potential for its existence.

Table 1: Examples of Naturally Occurring Indole-3-Carbaldehyde and Acetylated Indole Derivatives

Compound NameOrganism(s)Biological Context
Indole-3-carbaldehyde (I3A)Arabidopsis thaliana, Bacteria (e.g., Lactobacillus), Marine OrganismsPlant defense, gut microbiome metabolite nih.govnih.govwikipedia.org
5-Hydroxyindole-3-carbaldehydeArabidopsis thalianaPlant defense phytoalexin precursor nih.gov
1-Acetyl-β-carbolineStreptomyces sp.Antimicrobial activity wikipedia.org
TryptoquivalinePenicillium aethiopicumFungal secondary metabolite (mycotoxin) nih.gov

Enzymatic Pathways Leading to Indole-3-Carbaldehyde Formation

The biosynthesis of indole-3-carbaldehyde in plants, particularly in Arabidopsis thaliana, originates from the amino acid tryptophan. nih.gov A key initial step is the conversion of tryptophan to indole-3-acetaldoxime (IAOx) by cytochrome P450 enzymes CYP79B2 and CYP79B3. nih.gov This intermediate is then further metabolized to indole-3-acetonitrile (B3204565) (IAN). nih.gov

A crucial enzyme in the formation of indole-3-carbaldehyde from IAN is a cytochrome P450, CYP71B6, which has been shown to efficiently convert IAN into both indole-3-carbaldehyde (ICHO) and indole-3-carboxylic acid (ICOOH) in Saccharomyces cerevisiae. nih.gov Another key enzyme, ARABIDOPSIS ALDEHYDE OXIDASE1 (AAO1), is involved in the subsequent oxidation of ICHO to ICOOH. nih.gov

In addition to this primary pathway, indole-3-carbaldehyde can also be formed through the oxidative degradation of indole-3-acetic acid (IAA), a major plant hormone. medchemexpress.com Enzyme preparations from etiolated pea seedlings have been shown to catalyze this conversion. medchemexpress.comnih.gov

In humans, the formation of indole-3-carbaldehyde is linked to the metabolism of dietary L-tryptophan by gut microbiota, particularly species of the Lactobacillus genus. wikipedia.org These bacteria can metabolize tryptophan to produce I3A, which then plays a role in modulating the host's immune system. wikipedia.org

Table 2: Key Enzymes in Indole-3-Carbaldehyde Biosynthesis

EnzymeSubstrateProductOrganism/System
CYP79B2/CYP79B3TryptophanIndole-3-acetaldoxime (IAOx)Arabidopsis thaliana
CYP71B6Indole-3-acetonitrile (IAN)Indole-3-carbaldehyde (ICHO)Arabidopsis thaliana
ARABIDOPSIS ALDEHYDE OXIDASE1 (AAO1)Indole-3-carbaldehyde (ICHO)Indole-3-carboxylic acid (ICOOH)Arabidopsis thaliana
Indoleacetic oxidaseIndole-3-acetic acid (IAA)Indole-3-carbaldehydePea seedlings
Tryptophanase-expressing bacteriaTryptophanIndoleGut microbiota
Lactobacillus speciesTryptophanIndole-3-aldehyde (I3A)Human gut microbiota

Role of Related Indole Metabolites in Plant Biology and Defense

Indole and its derivatives are crucial secondary metabolites involved in plant defense and signaling. benthamdirect.com Plants produce a diverse array of these compounds to protect themselves against herbivores and pathogens. researchgate.netresearchgate.net When physically damaged or attacked by insects, plants can break down glucosinolate products to produce various indole derivatives. benthamdirect.com

Indole itself acts as a signaling molecule, priming plant defenses against both herbivory and necrotrophic fungal pathogens. nih.gov For example, maize plants that are unable to produce volatile indole cannot effectively prime their systemic tissues for defense. oup.com This priming effect involves the activation of mitogen-activated protein kinase (MAPK) cascades and leads to the enhanced expression of defense-related genes upon subsequent attack. nih.gov

Furthermore, indole-derived metabolites like camalexin, indole-3-carboxylic acid, and various phytoalexins play a direct role in inhibiting the growth of pathogens. nih.gov For instance, indole-3-carboxylic acid can be rapidly esterified to the cell wall after a pathogen challenge, reinforcing this physical barrier. nih.gov Indole glucosinolates and their breakdown products, such as 4-methoxy-indol-3-ylmethylglucosinolate, are also critical for mounting defense responses like callose deposition. oup.com

Potential Biosynthetic Routes for this compound in Biological Systems

While a direct biosynthetic pathway for this compound has not been explicitly elucidated in the scientific literature, its formation can be hypothesized based on known enzymatic reactions in biological systems. The biosynthesis would likely involve two key transformations of an indole precursor: a formylation at the C3 position and an acetylation at the N1 or C5 position.

The formylation at C3 could occur through pathways similar to those that produce indole-3-carbaldehyde, starting from tryptophan. nih.govyoutube.com As previously discussed, enzymes like cytochrome P450s can catalyze the conversion of tryptophan-derived intermediates to indole-3-carbaldehyde. nih.gov

The acetylation step could be catalyzed by an N-acetyltransferase or an acetyl-CoA-dependent acyltransferase. In the biosynthesis of fungal indole alkaloids like tryptoquialanine, an acetylated quinazoline ring is formed, indicating the presence of acetylating enzymes in these pathways. nih.gov Similarly, the biosynthesis of melatonin (B1676174) in plants involves an acetylserotonin O-methyltransferase, highlighting the existence of enzymes capable of acetylating indole-related compounds. researchgate.net

Therefore, a plausible biosynthetic route for this compound could involve the initial formation of an indole-3-carbaldehyde intermediate, followed by an acetylation event at the 5-position. Alternatively, a 5-acetylindole precursor could be formylated at the C3 position. The exact sequence of these events and the specific enzymes involved would require further investigation.

Computational and Theoretical Chemical Studies of 5 Acetyl 1h Indole 3 Carbaldehyde

Quantum Chemical Calculations: DFT and Ab Initio Approaches

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of molecular systems. For indole (B1671886) derivatives, methods like DFT with the B3LYP functional are commonly used to determine optimized geometry and electronic characteristics. researchgate.net

While specific DFT data for 5-acetyl-1H-indole-3-carbaldehyde is scarce, analysis of related compounds such as 3-acetyl-5-hydroxyindole provides a strong basis for understanding its behavior. wuxiapptec.com These studies help in mapping the electronic landscape of the molecule.

The electronic structure and frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for predicting a molecule's reactivity. The energy and distribution of these orbitals indicate the most likely sites for electrophilic and nucleophilic attack.

In a related compound, 3-acetyl-5-hydroxyindole, the energy gap between HOMO and HOMO-1 is small, suggesting both orbitals can influence reactivity. wuxiapptec.com For this compound, the HOMO is expected to be distributed across the indole ring, making it susceptible to electrophilic attack. The LUMO would likely be centered on the electron-withdrawing acetyl and carbaldehyde groups, indicating these as sites for nucleophilic attack. The energy gap between HOMO and LUMO is a key indicator of chemical stability; a smaller gap suggests higher reactivity.

Table 1: Conceptual Frontier Molecular Orbital Properties This table is illustrative, based on general principles and data from related indole derivatives.

OrbitalConceptual Energy Level (eV)Likely LocalizationImplied Reactivity
HOMO -7.0 to -7.5Indole ring system (pyrrole and benzene (B151609) moieties)Site for electrophilic attack
LUMO -2.0 to -2.5C3-carbaldehyde and C5-acetyl groupsSite for nucleophilic attack
HOMO-LUMO Gap 4.5 to 5.5Entire moleculeIndicator of chemical reactivity and stability

Prediction of Reactivity and Regioselectivity

Computational models are highly effective in predicting the reactivity and regioselectivity of chemical reactions. For indole systems, electrophilic substitution is a key reaction class. The preferred site of reaction can be predicted by analyzing the electron density at different positions and the stability of the reaction intermediates (Wheland intermediates). wuxiapptec.com

In the case of 3-acetyl-5-hydroxyindole, computational analysis of Wheland intermediates failed to predict the correct site of bromination, highlighting the need for more sophisticated transition state analysis. wuxiapptec.com A full reaction energy profile, including the calculation of transition state energies, provides a much more accurate prediction. For this compound, electrophilic attack is anticipated at the C2, C4, C6, or C7 positions. The presence of the C5-acetyl group, an electron-withdrawing group, is expected to deactivate the benzene ring towards electrophilic substitution, particularly at the C4 and C6 positions, while the C3-carbaldehyde directs away from the C2 position. Detailed transition state calculations would be necessary to definitively predict the most favorable reaction site. wuxiapptec.com

Quantum chemical calculations can simulate various spectroscopic properties, which serve as a valuable tool for validating experimental data and aiding in structural elucidation.

NMR: Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predicted shifts for ¹H and ¹³C nuclei help in assigning experimental spectra. For instance, in related indole-3-carbaldehydes, the aldehydic proton typically appears around 10 ppm in ¹H NMR spectra, and the carbonyl carbon appears around 185 ppm in ¹³C NMR spectra. rsc.orgrsc.org

IR: Infrared (IR) spectra simulations predict the vibrational frequencies of a molecule. These frequencies correspond to the stretching and bending of bonds. For this compound, key predicted vibrations would include the N-H stretch (around 3200-3400 cm⁻¹), C=O stretches for the aldehyde and acetyl groups (around 1650-1700 cm⁻¹), and various C-H and C-C aromatic stretches. rsc.orgderpharmachemica.com

UV-Vis: Time-dependent DFT (TD-DFT) is used to simulate electronic transitions and predict the UV-Visible absorption spectrum. These calculations help identify the wavelengths of maximum absorption (λmax) and understand the nature of the electronic transitions involved (e.g., π → π*). researchgate.net

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations provide insight into the dynamic behavior and conformational flexibility of a molecule over time. Such studies are particularly relevant for understanding how a molecule might interact with a biological target, like an enzyme's active site.

For derivatives of 1H-indole-3-carbaldehyde, MD simulations can reveal the stability of the molecule's conformation and its interactions within a simulated environment (e.g., in water or complexed with a protein). nih.govnih.gov Analysis of the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) from these simulations can indicate the stability of the ligand-protein complex. For this compound, key conformational questions would involve the orientation of the acetyl and carbaldehyde groups relative to the indole plane. These orientations can be influenced by non-covalent interactions and are crucial for binding to target proteins. wuxiapptec.com

Mechanistic Elucidation of Reactions via Computational Modeling

Computational modeling is a powerful asset for elucidating complex reaction mechanisms. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile for a proposed reaction pathway can be constructed.

A study on the electrophilic reactions of 3-acetyl-5-hydroxyindole demonstrated this power. wuxiapptec.com Simple models based on HOMO distribution or intermediate stability were insufficient. However, calculating the transition state energies for bromination and Mannich reactions at different sites correctly explained the experimentally observed regioselectivity. The calculations revealed that a non-covalent interaction between the acetyl group's oxygen and a methyl hydrogen on the attacking iminium ion stabilized the transition state for C4 substitution in the Mannich reaction, making it the preferred pathway. wuxiapptec.com A similar approach would be invaluable for understanding the reactions of this compound.

Drug-Likeness and ADMET Predictions (In Silico Screening)

In silico screening tools are essential in modern drug discovery for predicting the drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of a compound. These predictions help to identify candidates with favorable pharmacokinetic profiles early in the development process. nih.gov

Properties like molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors are calculated to assess compliance with guidelines like Lipinski's Rule of Five. Various online tools and software packages like SwissADME and pkCSM are used for these predictions. nih.gov While a specific ADMET study for this compound is not published, predictions can be made based on its structure.

Table 2: Predicted Physicochemical and ADMET Properties These values are estimations based on computational models and data for structurally similar compounds.

PropertyPredicted ValueSignificance (Drug-Likeness)
Molecular Weight ~187.19 g/mol Complies with Lipinski's Rule (<500)
logP (Lipophilicity) 1.5 - 2.5Indicates good membrane permeability
Topological Polar Surface Area (TPSA) ~60 - 75 ŲSuggests good intestinal absorption and moderate BBB penetration
Hydrogen Bond Donors 1 (N-H)Complies with Lipinski's Rule (≤5)
Hydrogen Bond Acceptors 2 (C=O x2)Complies with Lipinski's Rule (≤10)
Blood-Brain Barrier (BBB) Permeability Moderately likelyTPSA value is in a range where BBB passage is possible
Human Intestinal Absorption HighFavorable logP and TPSA values suggest good absorption
Cytochrome P450 (CYP) Inhibition Likely inhibitor of some CYP isoformsA common feature for planar aromatic systems

These in silico predictions suggest that this compound has a promising profile as a potential drug candidate, warranting further experimental investigation. nih.govnih.gov

Protein-Ligand Interaction Studies and Molecular Docking for Biological Targets (In Silico)

As of the latest available information, no specific protein-ligand interaction studies or molecular docking simulations have been reported for this compound. Therefore, no data tables detailing binding energies, interacting residues, or target proteins can be provided. The exploration of this compound's potential as a ligand for various biological targets through computational methods represents a gap in the current scientific knowledge.

Exploration of Biological Activities of 5 Acetyl 1h Indole 3 Carbaldehyde Derivatives Via in Vitro and in Silico Approaches

Anti-Infective Potential: Antibacterial, Antifungal, Antiviral Activities (In Vitro)

The structural motif of indole (B1671886) is integral to numerous natural and synthetic compounds with therapeutic value. derpharmachemica.com Derivatives of indole-3-carboxaldehyde (B46971), in particular, have shown significant promise as anti-infective agents, exhibiting antibacterial, antifungal, and antiviral properties. researchgate.net

Antibacterial Activity:

A variety of indole-3-carbaldehyde derivatives have been synthesized and evaluated for their antibacterial efficacy. For instance, a series of indole-3-aldehyde hydrazide and hydrazone derivatives demonstrated a broad spectrum of activity against several bacterial strains. nih.gov Notably, certain compounds within this series displayed better activity against methicillin-resistant Staphylococcus aureus (MRSA) and significant activity against S. aureus when compared to ampicillin (B1664943). nih.gov Semicarbazone derivatives of indole-3-carboxaldehyde have also been investigated, with some showing inhibitory activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. researchgate.net Furthermore, newly synthesized 3-substituted indole derivatives have shown greater activity against Gram-positive bacteria than Gram-negative bacteria. scirp.org In one study, 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one, a derivative of indole-3-carboxaldehyde, exhibited a low minimum inhibitory concentration (MIC) of 0.98 μg/mL against MRSA. nih.gov

Derivative ClassBacterial Strain(s)Key Findings
Indole-3-aldehyde hydrazide/hydrazonesStaphylococcus aureus, MRSA, Escherichia coli, Bacillus subtilisBroad spectrum of activity with MIC values of 6.25-100 mg/ml. nih.gov Some compounds more active than ampicillin against MRSA and S. aureus. nih.gov
Indole-3-carbaldehyde semicarbazonesStaphylococcus aureus, Bacillus subtilisCompounds 1 and 2 showed inhibitory activities with MIC values of 100 and 150 μg/mL, respectively. researchgate.net
3-Substituted indolesGram-positive and Gram-negative bacteriaGenerally more effective against Gram-positive bacteria. scirp.org
2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-oneMRSAPotent activity with a low MIC of 0.98 μg/mL. nih.gov

Antifungal Activity:

The antifungal potential of indole derivatives is also well-documented. Indole-3-carbaldehyde itself possesses antifungal properties. wikipedia.org Several synthesized indole derivatives have been tested against a range of phytopathogenic fungi, with some exhibiting broad-spectrum antifungal activities that surpassed a commercial fungicide. researchgate.net For example, some 1-(2-oxo-2-phenyl-ethyl)-2-phenyl-1H-indol-3-yl) methylene) semicarbazone derivatives have demonstrated good antifungal activity against Candida albicans and C. rugosa. researchgate.net Additionally, a series of indole-3-aldehyde hydrazide and hydrazone derivatives were evaluated against Candida albicans, showing a broad spectrum of activity. nih.gov In another study, a series of 5-(1,3-diphenyl-1H-pyrazol-4-yl)-4-tosyl-4,5-dihydrooxazoles, synthesized from 1,3-diphenyl-1H-pyrazole-4-carbaldehydes, showed promising antifungal activity against several Candida species, with some compounds exhibiting lower MIC values than the reference drug fluconazole. nih.govnih.gov

Derivative ClassFungal Strain(s)Key Findings
Indole derivativesFusarium graminearum, Alternaria alternata, Helminthosporium sorokinianum, Pyricularia oryzae, etc.Broad-spectrum activity, some more potent than a commercial fungicide. researchgate.net
1-(2-oxo-2-phenyl-ethyl)-2-phenyl-1H-indol-3-yl) methylene) semicarbazonesCandida albicans, C. rugosaGood antifungal activity. researchgate.net
Indole-3-aldehyde hydrazide/hydrazonesCandida albicansBroad spectrum of activity with MIC values of 6.25-100 mg/ml. nih.gov
5-(1,3-diphenyl-1H-pyrazol-4-yl)-4-tosyl-4,5-dihydrooxazolesCandida speciesSome compounds showed lower MIC values than fluconazole. nih.govnih.gov

Antiviral Activity:

The antiviral properties of indole derivatives have gained significant attention, particularly in the context of emerging viral threats. Research has shown that certain indole derivatives can inhibit the replication of viruses like SARS-CoV-2. nih.govnih.govactanaturae.ru For instance, a water-soluble compound, the dihydrochloride (B599025) of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole, completely inhibited SARS-CoV-2 replication in vitro at a concentration of 52.0 μM. nih.govnih.govactanaturae.ru This compound also demonstrated interferon-inducing activity and suppressed syncytium formation induced by the SARS-CoV-2 spike protein by 89%. nih.govnih.gov With a high selectivity index, this derivative is considered a promising candidate for the development of antiviral drugs. nih.govnih.govactanaturae.ru Other studies have highlighted the potential of indole scaffolds in developing treatments for viruses such as HIV and HCV. frontiersin.org

DerivativeVirusKey Findings
Dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindoleSARS-CoV-2Complete inhibition of viral replication at 52.0 μM. nih.govnih.govactanaturae.ru High selectivity index and interferon-inducing activity. nih.govnih.gov

Antiproliferative Activities and Mechanistic Studies (In Vitro)

Indole derivatives have shown significant potential as anticancer agents, with many exhibiting potent antiproliferative activity against various cancer cell lines. researchgate.net

Apoptosis Induction Pathways

One of the key mechanisms by which indole derivatives exert their antiproliferative effects is through the induction of apoptosis, or programmed cell death. Studies have shown that indole-3-carbaldehyde can alleviate acetaminophen-induced liver injury by reducing the expression of apoptosis-related factors. nih.gov

Cell Cycle Modulation

In addition to inducing apoptosis, some indole derivatives can modulate the cell cycle, leading to growth arrest in cancer cells. A novel synthesized indole-3-carbaldehyde derivative was found to inhibit the growth of an acute promyelocytic leukemia (APL) cell line. researchgate.net Mechanistic studies revealed that this compound down-regulated the expression of Cyclin D and up-regulated the expression of p21, a cyclin-dependent kinase inhibitor. researchgate.netnih.gov This suggests that the compound's effects on cell cycle arrest are mediated through the modulation of the Cyclin D/p21 pathway. researchgate.net Another study on N-phenyl-1H-indazole-1-carboxamide derivatives, which can be synthesized from indole derivatives, showed that the most active compound caused a significant increase of cells in the G0-G1 phase of the cell cycle in K562 leukemia cells. nih.gov

Anti-Inflammatory and Antioxidant Properties (In Vitro)

Derivatives of 5-acetyl-1H-indole-3-carbaldehyde have also been investigated for their anti-inflammatory and antioxidant activities.

Anti-inflammatory Properties:

Several studies have demonstrated the anti-inflammatory potential of indole derivatives. Chalcones of indole and their corresponding pyrazoline derivatives have shown promising anti-inflammatory activity in carrageenan-induced edema models. nih.gov One particular pyrazoline derivative was found to be more potent than the standard drug phenylbutazone, with lower ulcerogenic liability. nih.gov Furthermore, a series of 1,5-disubstituted indole derivatives exhibited anti-inflammatory activity, with some compounds showing more potent inhibition of inflammation than indomethacin. researchgate.net A series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives also effectively inhibited the release of inflammatory cytokines such as NO, IL-6, and TNF-α. nih.gov

Antioxidant Properties:

The antioxidant capacity of indole derivatives has been explored through various in vitro assays. A series of novel indole-3-carboxaldehyde analogues conjugated with different aryl amines were synthesized and showed varying degrees of antioxidant activity. derpharmachemica.com One compound, in particular, displayed superior antioxidant activity compared to the standard butylated hydroxy anisole (B1667542) (BHA). derpharmachemica.com Another study on C-3 substituted indole derivatives found that a derivative with a pyrrolidinedithiocarbamate moiety was the most active as a radical scavenger and Fe³⁺-Fe²⁺ reducer. nih.gov Additionally, some newly synthesized isatin (B1672199) (an indole derivative) derivatives have shown substantial antioxidant activity at low concentrations. nih.gov

Derivative ClassAssay(s)Key Findings
Indole-3-carboxaldehyde aryl amine conjugatesDPPH free radical scavenging, microsomal lipid peroxidationOne compound showed superior activity to BHA. derpharmachemica.com
C-3 substituted indolesDPPH scavenging, Fe²⁺ chelating, Fe³⁺-Fe²⁺ reducing powerA pyrrolidinedithiocarbamate derivative was the most active. nih.gov
Isatin derivativesDPPH free radical scavengingSubstantial antioxidant activity at low concentrations. nih.gov

Enzyme Inhibition Studies (In Vitro and In Silico)

The ability of this compound derivatives to inhibit specific enzymes is a key area of research for their therapeutic potential.

Target Identification and Validation

In silico molecular docking studies and in vitro assays have been instrumental in identifying and validating the enzymatic targets of these indole derivatives. For example, a series of N-substituted indole-3-carbaldehyde oxime derivatives were synthesized and evaluated as urease inhibitors. mdpi.com Two compounds were identified as potent inhibitors of urease, an enzyme crucial for the survival of Helicobacter pylori. mdpi.com Molecular docking studies confirmed the binding interactions of these compounds with the active site of the urease enzyme. mdpi.com

Another study focused on the inhibition of xanthine (B1682287) oxidase (XO), a key enzyme in uric acid production. nih.gov A novel series of N-5-(1H-indol-5-yl)isoxazole-3-carboxylic acids were designed and synthesized, with one compound showing significantly higher inhibitory activity against XO than the drug allopurinol. nih.gov Enzyme kinetic studies revealed a mixed-type inhibition mechanism, and molecular docking showed key interactions with the XO binding site. nih.gov

Furthermore, indole-based thiadiazole derivatives have been investigated as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. mdpi.com One derivative showed potent inhibitory activity against both enzymes, and molecular docking studies confirmed its binding interactions within the active sites of these enzymes. mdpi.com Similarly, novel indol-3-yl phenyl allylidene hydrazine (B178648) carboximidamide derivatives have been explored as dual inhibitors of AChE and BACE1, another key enzyme in Alzheimer's pathology. rsc.org

Derivative ClassTarget Enzyme(s)Key Findings
N-substituted indole-3-carbaldehyde oximesUreasePotent inhibition of H. pylori urease. mdpi.com
N-5-(1H-indol-5-yl)isoxazole-3-carboxylic acidsXanthine Oxidase (XO)Significantly more potent than allopurinol. nih.gov
Indole-based thiadiazolesAcetylcholinesterase (AChE), Butyrylcholinesterase (BuChE)Potent dual inhibition. mdpi.com
Indol-3-yl phenyl allylidene hydrazine carboximidamidesAChE, BACE1Dual inhibition in micromolar concentrations. rsc.org

Structure-Activity Relationship (SAR) Derivation from In Vitro Data

No specific studies detailing the structure-activity relationship (SAR) for derivatives of this compound were found in the performed search. Analysis of SAR is contingent on comparative biological data from a series of related compounds, which is not available for this specific chemical scaffold in the reviewed literature.

Other Reported Biological Activities and Their Molecular Basis (In Vitro)

No specific in vitro biological activities or their molecular basis have been reported for derivatives of this compound in the searched scientific literature. Research has been conducted on other substituted indole-3-carbaldehyde derivatives, but this data cannot be directly extrapolated to the 5-acetyl analogue without violating the principles of chemical and biological specificity.

Application of 5 Acetyl 1h Indole 3 Carbaldehyde As a Key Synthetic Intermediate in Complex Molecule Synthesis

Precursor for Indole (B1671886) Alkaloid Analogs and Complex Natural Products

The indole scaffold is a privileged structure found in a vast number of natural products and pharmacologically active compounds, particularly indole alkaloids. rsc.org 5-Acetyl-1H-indole-3-carbaldehyde serves as a key precursor for the synthesis of analogs of these naturally occurring molecules. The aldehyde group at the C3 position is readily transformed into various functional groups necessary for constructing the intricate frameworks of complex alkaloids.

Derivatives of 1H-indole-3-carboxaldehyde are pivotal intermediates in the synthesis of bioactive indole alkaloids. researchgate.netresearchgate.net These alkaloids exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.net The synthesis of such compounds often involves leveraging the reactivity of the C3-aldehyde for reactions like the Pictet-Spengler cyclization, which is fundamental in building β-carboline and tryptamine-based alkaloid structures. smolecule.com The presence of the 5-acetyl group provides a point for further structural modification, allowing for the creation of a diverse library of alkaloid analogs with potentially enhanced or novel biological activities.

For instance, indole-3-carboxaldehyde (B46971) derivatives are utilized in the construction of compounds like brassinin (B1667508) and cyclobrassinin, which are phytoalexins with notable biological activities. researchgate.net The ability to start with a pre-functionalized indole core like this compound streamlines the synthetic routes to these and other complex natural product analogs.

Natural Product ClassKey Synthetic Reaction Involving Indole-3-carbaldehydeReference
β-Carboline AlkaloidsPictet-Spengler Cyclization smolecule.com
Tryptamine (B22526) DerivativesReductive Amination, Strecker Synthesis smolecule.com
Phytoalexins (e.g., Brassinin)Condensation and Cyclization Reactions researchgate.net

Building Block in the Synthesis of Heterocyclic Scaffolds

The inherent reactivity of this compound makes it an invaluable building block for the synthesis of a wide variety of heterocyclic scaffolds. researchgate.netsmolecule.com The aldehyde functionality readily participates in condensation reactions with various nucleophiles, leading to the formation of new rings fused to or substituted on the indole core.

One of the most common applications is in the synthesis of Schiff bases through condensation with primary amines. smolecule.com These Schiff bases can be further cyclized to generate novel heterocyclic systems. Additionally, the aldehyde can react with active methylene (B1212753) compounds in Knoevenagel condensations, providing access to α,β-unsaturated systems that are themselves versatile intermediates for further synthetic transformations, including Michael additions and cycloadditions. nih.gov

Research has demonstrated the use of indole-3-carboxaldehyde derivatives in the synthesis of various heterocyclic structures, including but not limited to:

Pyridines

Pyrimidines

Oxadiazoles

Thiadiazoles

Pyrazoles

The presence of the 5-acetyl group can influence the electronic properties and, consequently, the reactivity and biological activity of the resulting heterocyclic constructs. smolecule.com This allows for the fine-tuning of molecular properties for specific applications.

Heterocyclic ScaffoldSynthetic Method from Indole-3-carbaldehyde
Schiff BasesCondensation with primary amines
α,β-Unsaturated KetonesKnoevenagel condensation with active methylene compounds
PyridinesMulticomponent reactions (e.g., with β-ketoesters and ammonia)
Fused HeterocyclesIntramolecular cyclization of derived intermediates

Role in the Development of Pharmaceutical Leads and Agrochemicals

The indole nucleus is a well-established pharmacophore, and derivatives of this compound are actively explored in the development of new pharmaceutical leads and agrochemicals. The ability to generate diverse molecular structures from this single precursor is highly advantageous in medicinal and agricultural chemistry research.

In the pharmaceutical arena, indole-3-carboxaldehyde derivatives have been investigated for a range of therapeutic applications. The aldehyde group serves as a key handle to introduce various pharmacophoric groups, leading to compounds with potential biological activities. For example, derivatives have been synthesized and evaluated for their antioxidant properties. derpharmachemica.com

In the field of agrochemicals, Schiff bases derived from indole-3-carboxaldehydes have been synthesized and shown to possess fungicidal and herbicidal properties. smolecule.com The straightforward synthesis of these derivatives allows for the rapid generation of compound libraries for screening and optimization of agrochemical activity. The 5-acetyl group can be strategically utilized to modulate the physicochemical properties of the molecules, such as solubility and stability, which are critical for their efficacy as agrochemicals.

Application AreaExample of Derived Compound ClassPotential Biological Activity
PharmaceuticalsIndole-based chalconesAntioxidant, Anti-inflammatory
PharmaceuticalsIndole-substituted heterocyclesKinase inhibition, Serotonin receptor modulation smolecule.com
AgrochemicalsSchiff base derivativesFungicidal, Herbicidal smolecule.com

Synthesis of Advanced Materials and Functional Systems (e.g., Schiff Base Condensations)

Beyond its applications in life sciences, this compound is a valuable component in the synthesis of advanced materials and functional systems. The reactivity of the aldehyde group, particularly in Schiff base condensations, allows for the creation of larger, conjugated molecular architectures with interesting photophysical and electronic properties.

Schiff bases derived from indole-3-carboxaldehydes can act as ligands for the formation of metal complexes. nih.gov These complexes can exhibit unique catalytic, magnetic, or optical properties, making them suitable for applications in materials science. The extended π-system of the indole ring, coupled with the imine functionality of the Schiff base, can lead to materials with potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Furthermore, the ability to introduce different functionalities through both the aldehyde and the acetyl groups allows for the design of complex molecular systems with tailored properties. For example, the acetyl group could be used as an anchor point to attach the molecule to a surface or to incorporate it into a polymer backbone, leading to the development of functionalized materials.

Material/System TypeKey Synthetic TransformationPotential Application
Metal-Organic Frameworks (MOFs)Formation of Schiff base ligands and coordination with metal ionsCatalysis, Gas storage
Conjugated PolymersPolymerization of functionalized indole monomersOrganic electronics
Fluorescent ProbesDerivatization to form fluorogenic Schiff basesChemical sensing
Liquid CrystalsSynthesis of rod-like molecules based on the indole coreDisplay technologies

Integration into Multicomponent Reaction Sequences for Chemical Library Generation

Multicomponent reactions (MCRs) are powerful tools in modern synthetic chemistry, allowing for the rapid construction of complex molecules from three or more starting materials in a single synthetic operation. This compound is an ideal substrate for integration into MCRs due to the reactivity of its aldehyde group.

The use of this compound in MCRs facilitates the generation of large and diverse chemical libraries, which are essential for high-throughput screening in drug discovery and materials science. By varying the other components in the MCR, a wide range of structurally diverse molecules can be synthesized from a common indole-based starting material.

For example, this compound can be employed in well-known MCRs such as the Ugi, Passerini, or Biginelli reactions, with appropriate modifications. This approach enables the efficient synthesis of complex, drug-like molecules incorporating the indole scaffold. The resulting libraries of compounds can then be screened for biological activity or other desirable properties, accelerating the discovery of new lead compounds and functional materials. For instance, novel bis(indole) analogues have been synthesized from 5-substituted-1H-indole-3-carbaldehydes. researchgate.net

Multicomponent ReactionTypical Reactants with this compoundResulting Scaffold
Ugi ReactionAmine, Isocyanide, Carboxylic Acidα-Acylamino Amide Derivatives
Passerini ReactionIsocyanide, Carboxylic Acidα-Acyloxy Amide Derivatives
Biginelli-like Reactionsβ-Dicarbonyl Compound, Urea/ThioureaDihydropyrimidinone-fused Indoles
Hantzsch-like Reactionsβ-Ketoester, AmmoniaDihydropyridine-substituted Indoles

An in-depth analysis of future research avenues for the chemical compound this compound reveals significant potential for innovation across synthetic chemistry, catalysis, and applied sciences. As a substituted indole, this molecule is part of a class of compounds renowned for its prevalence in bioactive natural products and pharmaceuticals. nih.govresearchgate.net The unique arrangement of an acetyl group at the C5 position and a carbaldehyde at the C3 position presents both challenges and opportunities for chemical exploration.

Concluding Remarks

Summary of Key Research Findings

5-Acetyl-1H-indole-3-carbaldehyde is a synthetically accessible and highly versatile derivative of the indole (B1671886) family. Its preparation is most efficiently achieved via the Vilsmeier-Haack formylation of 5-acetylindole. The compound's chemical reactivity is dominated by its aldehyde group, which serves as a prime site for derivatization, and is complemented by the reactivity of the acetyl group and the indole N-H position. This trifunctional nature makes it an exceptionally useful building block for creating diverse and complex molecular architectures.

Overall Significance of this compound in Academic Research

The significance of this compound lies in its role as a key intermediate. It combines the biologically important indole scaffold with two reactive functional groups, providing a powerful platform for synthetic chemists. Its utility is particularly evident in medicinal chemistry, where it serves as a starting point for the development of novel therapeutic agents, most notably kinase inhibitors and antimicrobial compounds. In materials science, it holds promise as a precursor for new organic dyes and electronic materials.

Outlook for Future Contributions to the Field

Future research involving this compound is likely to expand in several directions. In medicinal chemistry, it will continue to be used in fragment-based drug discovery and the synthesis of targeted libraries to identify new inhibitors for various disease-related enzymes. mdpi.com There is also potential for its use in developing new diagnostic probes and bioconjugates. In materials science, further exploration of its derivatives could lead to novel materials with tailored optical and electronic properties for advanced applications. The development of new, more sustainable catalytic methods for its synthesis and functionalization will also be an area of ongoing interest.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.